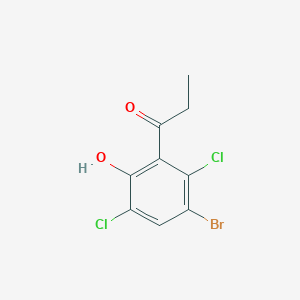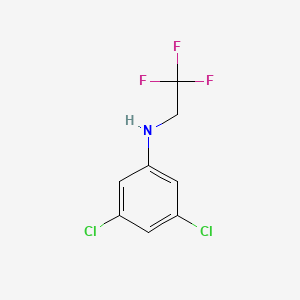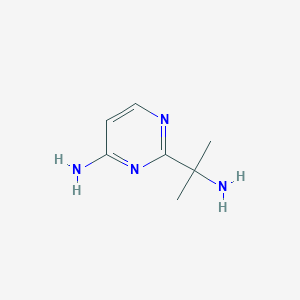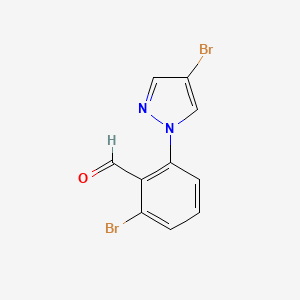
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9BrCl2O2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and hydroxyl groups on the aromatic ring, along with a propanone side chain
Preparation Methods
The synthesis of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Fries rearrangement of 2,5-dichloro-3-bromophenyl acetate with aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as tetrachloroethane at elevated temperatures (70-80°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the propanone side chain can be reduced to form an alcohol.
Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one include:
1-(3-Bromo-2-hydroxyphenyl)ethanone: Lacks the chlorine atoms and has a shorter side chain.
1-(3-Chloro-2-hydroxyphenyl)ethanone: Contains chlorine instead of bromine and has a shorter side chain.
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one: Has a longer side chain.
The uniqueness of this compound lies in its specific combination of halogen atoms and the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrCl2O2 |
|---|---|
Molecular Weight |
297.96 g/mol |
IUPAC Name |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H7BrCl2O2/c1-2-6(13)7-8(12)4(10)3-5(11)9(7)14/h3,14H,2H2,1H3 |
InChI Key |
RMSQNVMXCNCFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1Cl)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13299984.png)
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13299989.png)





amine](/img/structure/B13300023.png)


![ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13300048.png)


![1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13300067.png)
